molecular formula C16H8BrNO3 B15024878 8-bromo-2-phenyl-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one

8-bromo-2-phenyl-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one

Cat. No.: B15024878
M. Wt: 342.14 g/mol
InChI Key: DGZRFIKZLWVRSO-UHFFFAOYSA-N
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Description

8-bromo-2-phenyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzofuroxazines This compound is characterized by its unique structure, which includes a bromine atom, a phenyl group, and a fused benzofuran-oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2-phenyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one typically involves a multi-step process. One common method starts with the preparation of 2-amino-5-bromophenol, which is then subjected to acylation using 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction is carried out in a solvent like chloroform and results in the formation of an intermediate compound. The intermediate undergoes intramolecular cyclization to form the desired benzofuroxazine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-bromo-2-phenyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents in place of the bromine atom .

Scientific Research Applications

8-bromo-2-phenyl-4H-1

Mechanism of Action

The mechanism by which 8-bromo-2-phenyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one exerts its effects is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways within cells. For example, in cancer research, the compound has been shown to inhibit methionyl-tRNA synthetase, an enzyme critical for protein synthesis in cancer cells. This inhibition disrupts the growth and proliferation of cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-4H-benzo[d][1,3]oxazin-4-one: This compound shares a similar core structure but lacks the bromine atom.

    4H-benzo[e][1,3]oxazin-4-ones: These compounds have a similar oxazine ring system but differ in the positioning of the fused benzene ring.

Uniqueness

The presence of the bromine atom in 8-bromo-2-phenyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C16H8BrNO3

Molecular Weight

342.14 g/mol

IUPAC Name

8-bromo-2-phenyl-[1]benzofuro[3,2-d][1,3]oxazin-4-one

InChI

InChI=1S/C16H8BrNO3/c17-10-6-7-12-11(8-10)13-14(20-12)16(19)21-15(18-13)9-4-2-1-3-5-9/h1-8H

InChI Key

DGZRFIKZLWVRSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=O)O2)OC4=C3C=C(C=C4)Br

Origin of Product

United States

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